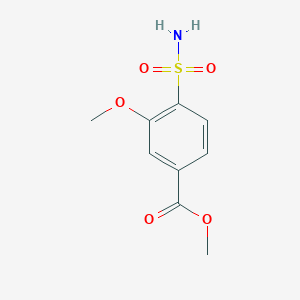

Methyl 3-methoxy-4-sulfamoylbenzoate

Description

Methyl 3-methoxy-4-sulfamoylbenzoate is a benzoate ester derivative featuring a methoxy (-OCH₃) group at position 3 and a sulfamoyl (-SO₂NH₂) group at position 4 on the benzene ring. This structure confers unique physicochemical properties, such as moderate polarity due to the ester and sulfamoyl moieties, which influence solubility and reactivity.

Properties

IUPAC Name |

methyl 3-methoxy-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYHSAAODJHDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl 3-methoxy-4-sulfamoylbenzoate is synthesized through a multi-step process. The synthesis begins with the condensation reaction of 3-hydroxy-4-aminobenzoic acid with methyl chloroformate. This is followed by sulfonation with sulfamic acid. The compound is then purified using recrystallization techniques. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Methyl 3-methoxy-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-methoxy-5-sulfamoylbenzoate serves as a crucial intermediate in the synthesis of various antipsychotic medications. It has diverse biological activities and potential therapeutic applications, and the sulfonamide group is essential for its interaction with biological targets.

Anticancer Properties

Methyl 2-methoxy-5-sulfamoylbenzoate (MMSB) has been investigated for its potential as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors that contributes to tumor growth and metastasis. Studies have shown that MMSB exhibits high binding affinity to CAIX, with a dissociation constant as low as 0.12 nM, indicating its potential as a selective anticancer agent. The intrinsic binding thermodynamics suggest that modifications to the compound can enhance its selectivity and efficacy against cancer cells. A study conducted on various sulfonamide derivatives, including MMSB, demonstrated their ability to inhibit CAIX activity effectively. The results indicated that compounds with similar structures exhibited significant anticancer activity in vitro, leading to reduced tumor cell proliferation and increased apoptosis rates.

Neuropharmacological Effects

As an intermediate in the synthesis of sulpiride and levosulpiride, MMSB plays a crucial role in the development of drugs used to treat psychiatric disorders such as schizophrenia and depression. These drugs function primarily by modulating dopamine receptors in the brain, thus influencing neurotransmission pathways that are often dysregulated in these conditions. Clinical trials involving sulpiride derivatives have shown promising results in managing symptoms of schizophrenia. Participants reported improved cognitive function and reduced psychotic symptoms when treated with formulations containing MMSB-derived compounds.

Antiviral Activity

MMSB has also been identified as a reactant in the preparation of compounds that inhibit HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. This suggests that MMSB may possess antiviral properties that could be further explored for therapeutic applications against viral infections.

Tables

The following tables summarize binding affinity and pharmacological properties of MMSB and its derivatives:

Table 1: Binding Affinity of MMSB Derivatives to CA Isozymes

| Compound | (nM) | Selectivity Ratio |

|---|---|---|

| This compound | 0.12 | >100 |

| Other CA Inhibitors | Varies | <10 |

Table 2: Pharmacological Properties of Sulpiride Derivatives

| Property | Sulpiride | Levosulpiride | MMSB Derivative |

|---|---|---|---|

| Dopamine Receptor Affinity | High | Moderate | High |

| Clinical Efficacy | Effective | Effective | Under Investigation |

| Side Effects | Moderate | Low | Minimal |

Mechanism of Action

The mechanism of action of methyl 3-methoxy-4-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of essential biological processes in bacteria and cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Position Isomers

- Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate ():

This compound differs in substituent positions (methoxy at position 4, hydroxy at position 3) and includes a cyclopropylmethoxy group. The positional swap of functional groups significantly alters reactivity; for instance, the hydroxy group enhances hydrogen-bonding capacity compared to the methoxy group in the target compound. Such differences can affect biological activity and solubility .

Sulfonylurea-Based Methyl Esters (Agrochemicals)**

- Metsulfuron Methyl Ester (): A sulfonylurea herbicide with a triazine ring and sulfonyl bridge. While both compounds share a sulfonyl group, metsulfuron’s triazine moiety enhances herbicidal activity by inhibiting acetolactate synthase (ALS).

Other Methyl Esters with Polar Functional Groups

- Methyl Salicylate ():

A simple ester with a hydroxy group, widely used in topical analgesics. Compared to Methyl 3-methoxy-4-sulfamoylbenzoate, methyl salicylate has lower molecular weight (152.15 g/mol vs. ~245 g/mol estimated for the target compound) and higher volatility (boiling point: 222°C). The sulfamoyl group in the target compound likely reduces volatility and increases water solubility .

Physicochemical and Functional Properties

Table 1: Comparative Properties of Methyl Esters

Research Findings and Implications

- Sulfamoyl vs. Sulfonylurea Groups: Sulfamoyl groups (as in the target compound) are less common in herbicides than sulfonylurea groups but may offer novel modes of action.

- Positional Effects : The placement of methoxy and sulfamoyl groups on the benzene ring (positions 3 and 4) may optimize steric and electronic interactions with biological targets compared to isomers like the compound in .

- Solubility and Bioavailability: The sulfamoyl group likely improves water solubility relative to non-polar esters (e.g., methyl salicylate), enhancing bioavailability in aqueous environments .

Biological Activity

Methyl 3-methoxy-4-sulfamoylbenzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a distinct molecular structure characterized by a methoxy group and a sulfonamide moiety attached to a benzoate framework. The molecular formula is with a molecular weight of approximately 245.26 g/mol. This structure contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has been linked to the inhibition of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various cancers, which plays a role in tumor progression by acidifying the tumor microenvironment .

Biological Activity Overview

- Anticancer Properties : Research indicates that compounds similar to this compound can exhibit anticancer properties through their interaction with CAIX. For example, a related compound demonstrated an extremely high binding affinity for CAIX (Kd = 0.12 nM), suggesting that modifications in the sulfonamide group can enhance selectivity and potency against cancer cells .

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory effects, which may contribute to the compound's therapeutic potential in treating inflammatory diseases .

- Antiviral Activity : Preliminary studies have shown that derivatives with similar structures exhibit antiviral properties against various viruses, including influenza and herpes simplex virus .

Case Studies and Research Findings

- Inhibition Studies : A study focused on the synthesis and evaluation of methyl 5-sulfamoyl-benzoates found that these compounds could effectively inhibit CAIX, leading to reduced tumor growth in preclinical models .

- Structure-Activity Relationship (SAR) : Research into the SAR of sulfonamide derivatives revealed that modifications at the para position of the benzenesulfonamide nucleus significantly affect biological activity, enhancing their potential as therapeutic agents .

- Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of related compounds, indicating no significant genotoxicity at therapeutic doses, which supports their further development as drug candidates .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | CAIX Inhibition | 0.12 | High selectivity for CAIX over other isozymes |

| Methyl 5-sulfamoyl-benzoate | Anticancer | 0.05 | Effective in reducing cell proliferation |

| Methyl 2-methoxy-5-sulfamoyl-benzoate | Antiviral | 15 | Active against influenza viruses |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-methoxy-4-sulfamoylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential sulfonylation and esterification. A retrosynthetic approach using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by analyzing analogous benzoic acid derivatives. For example, sulfonylation of 3-methoxy-4-hydroxybenzoate with sulfamide derivatives under controlled pH (6–7) and temperature (60–80°C) minimizes by-products. Esterification with methanol in the presence of H₂SO₄ as a catalyst is common, but BF₃·Et₂O may improve yields .

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (compare with literature values, e.g., sulfamoyl benzoates often melt between 137–230°C ). TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. Confirm absence of isomers via ¹H NMR: methoxy (-OCH₃) and sulfamoyl (-SO₂NH₂) groups exhibit distinct δ 3.8–4.0 ppm and δ 7.5–8.0 ppm (aromatic protons), respectively .

Advanced Research Questions

Q. What spectroscopic techniques differentiate structural isomers or tautomers of this compound?

- Methodological Answer : FTIR identifies functional groups: sulfonamide N-H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹). Raman spectroscopy distinguishes methoxy vs. sulfamoyl spatial orientations via ring vibration modes (1200–1600 cm⁻¹). ¹³C NMR resolves positional isomers: carbonyl carbons (δ 165–170 ppm) and sulfamoyl quaternary carbons (δ 125–130 ppm) vary with substitution patterns .

Q. How do reaction intermediates influence the selectivity of sulfamoyl group incorporation?

- Methodological Answer : Intermediate stability is critical. For example, using 4-hydroxy-3-methoxybenzoate as a precursor, sulfamoylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Activating the hydroxyl group with triflic anhydride enhances electrophilicity at the 4-position, reducing competing reactions at the methoxy-substituted 3-position. DFT calculations predict transition-state energies to optimize leaving-group compatibility .

Q. What in vitro models assess the bioactivity of this compound?

- Methodological Answer : Enzyme inhibition assays (e.g., carbonic anhydrase or acetylcholinesterase) are suitable due to sulfonamide’s zinc-binding affinity. Use UV-Vis spectroscopy to monitor enzyme activity (λ = 400–450 nm for nitrophenyl acetate hydrolysis). Cell-based models (e.g., AtT-20 cells) evaluate cytotoxicity via MTT assays, with EC₅₀ values compared to reference inhibitors .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies (25–40°C, pH 1–13). HPLC quantifies degradation products (e.g., hydrolysis to 3-methoxy-4-sulfamoylbenzoic acid). The compound is stable at pH 5–7 (t₁/₂ > 30 days) but degrades rapidly under alkaline conditions (pH > 10) via ester hydrolysis. Buffered solutions (PBS, pH 6.5) are recommended for biological testing .

Q. How can conflicting data on sulfamoyl benzoate reactivity be resolved?

- Methodological Answer : Systematic meta-analysis of reaction variables (e.g., solvent polarity, catalysts) identifies outliers. For example, discrepancies in sulfamoylation yields may arise from trace moisture or competing O-sulfonation. Replicate experiments under anhydrous conditions (molecular sieves, dry DMF) and validate with kinetic studies (Arrhenius plots) to isolate contributing factors .

Notes on Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.